N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a molecular formula of C24H23N3O4S2. This compound is known for its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide typically involves multiple stepsThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide
- **N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-methoxybenzoyl)hydrazono]methyl}phenoxy)acetamide
Uniqueness
N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide stands out due to its unique thiazolo[3,2-a]benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C27H23N3O4S/c1-16-8-10-19(12-17(16)2)28-25(31)15-34-22-11-9-18(13-23(22)33-3)14-24-26(32)30-21-7-5-4-6-20(21)29-27(30)35-24/h4-14H,15H2,1-3H3,(H,28,31)/b24-14- |
InChI Key |
LNKIEDRLXHZWBP-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC)C |
Origin of Product |
United States |
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